3-Azabicyclo[4.1.0]heptan-5-one
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Overview
Description
3-Azabicyclo[4.1.0]heptan-5-one is a bicyclic compound with a nitrogen atom incorporated into its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptan-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with an amine, followed by cyclization to form the bicyclic structure . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.1.0]heptan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different products.
Substitution: The nitrogen atom in the structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Azabicyclo[4.1.0]heptan-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism by which 3-Azabicyclo[4.1.0]heptan-5-one exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the structure allows it to form specific interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the arrangement of the rings and the position of the nitrogen atom.
3-Azabicyclo[3.1.0]hexane: This compound has a smaller bicyclic structure and different chemical properties.
Uniqueness
3-Azabicyclo[41Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound in scientific research and industrial applications .
Biological Activity
3-Azabicyclo[4.1.0]heptan-5-one is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, which includes a nitrogen atom in its bicyclic framework, influences its interactions with various biological targets, making it a subject of interest for therapeutic applications.
Antimicrobial Properties
Research indicates that this compound and its derivatives may exhibit antimicrobial activity against a range of bacterial strains. For instance, similar bicyclic compounds have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed as an antibacterial agent .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies focusing on its ability to protect neuronal cells from oxidative stress and apoptosis. Some derivatives have demonstrated the capability to enhance neuronal survival in vitro, indicating possible applications in treating neurodegenerative diseases .
Cytotoxic Activity
Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in oncology. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways .
Study on Antiprotozoal Activity
A recent study evaluated the antiprotozoal activity of derivatives related to azabicyclic compounds, including this compound. The findings indicated significant activity against Plasmodium falciparum, with some derivatives showing IC50 values as low as 0.023 µM, highlighting the potential for developing antimalarial drugs .
Compound | IC50 (µM) | Activity Type |
---|---|---|
3-Azabicyclo-nonane | 0.023 | Antimalarial |
Derivative A | 0.051 | Antimalarial |
Derivative B | 0.088 | Antimalarial |
Triple Reuptake Inhibitors
Another significant aspect of research has focused on the compound's role as a triple reuptake inhibitor for neurotransmitters such as serotonin, norepinephrine, and dopamine. A study reported that derivatives of this compound exhibited potent inhibition of these transporters, suggesting potential applications in treating mood disorders .
Synthesis and Chemical Modifications
Various synthetic routes have been explored to produce this compound and its derivatives, which often involve complex multi-step processes aimed at preserving stereochemistry while enhancing biological activity .
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C6H9NO/c8-6-3-7-2-4-1-5(4)6/h4-5,7H,1-3H2 |
InChI Key |
BTAPRAZOVJPUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)CNC2 |
Origin of Product |
United States |
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